![molecular formula C18H22N2O3S B4778317 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4778317.png)
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Overview
Description
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as PPSB, is a small molecule inhibitor that has been widely used in scientific research. PPSB is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide acts as a selective inhibitor of the protein phosphatase 2A (PP2A), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting PP2A, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been shown to inhibit the activity of other proteins involved in cancer development and progression, including AKT and ERK.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has several biochemical and physiological effects, including the inhibition of cell growth and division, induction of cell cycle arrest and apoptosis, and inhibition of protein activity. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide in lab experiments is its specificity towards PP2A, which allows for the selective inhibition of this protein. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its potential toxicity, which can vary depending on the cell line and concentration used.
Future Directions
There are several future directions for 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide research, including the development of more potent analogs and the investigation of its potential as a therapeutic agent for cancer treatment. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also shown promise in other areas of research, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the mechanism of action and potential applications of 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide.
In conclusion, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a small molecule inhibitor that has shown promise in various areas of scientific research, particularly in the field of cancer biology. Its unique chemical structure and mechanism of action make it an attractive target for further investigation. While there are limitations to its use, 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has the potential to be a valuable tool in the development of new cancer therapies and other areas of research.
Scientific Research Applications
4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has also been used to study the role of certain proteins in cancer development and progression.
properties
IUPAC Name |
4-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-17-8-10-18(11-9-17)24(21,22)19-14-15-4-6-16(7-5-15)20-12-2-3-13-20/h4-11,19H,2-3,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVMFBYGDQNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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